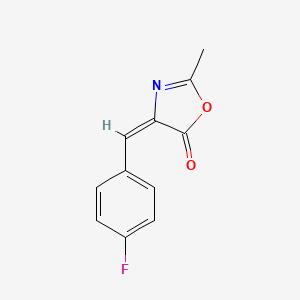![molecular formula C21H22O5 B13415326 (6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol CAS No. 69393-94-8](/img/structure/B13415326.png)
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-en-1-yl)-6H-[1]benzofuro[3,2-c][1]benzopyran-6a,9(11aH)-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Glyceollin IV is a member of the glyceollin family, which are prenylated pterocarpans found in soybeans. These compounds are produced in response to stress, such as pathogen attack or injury, and play a crucial role in the plant’s defense mechanism. Glyceollin IV, like its counterparts, exhibits various biological activities, including anti-estrogenic, antifungal, antibacterial, and antiproliferative properties .
准备方法
Synthetic Routes and Reaction Conditions
Glyceollin IV can be synthesized through the prenylation of glycinol, a precursor derived from the phenylpropanoid pathway. The process involves the action of a prenyltransferase enzyme, which catalyzes the addition of a prenyl group to glycinol. This reaction typically occurs under specific conditions, such as the presence of silver nitrate, which has been shown to be highly effective in eliciting glycinol accumulation in soybean cotyledons .
Industrial Production Methods
Industrial production of glyceollin IV involves the extraction of glycinol from soybean cotyledons, followed by its prenylation to form glyceollin IV. The extraction process usually employs methanol, and the subsequent isolation is conducted using preparative high-performance liquid chromatography (HPLC) .
化学反应分析
Types of Reactions
Glyceollin IV undergoes various chemical reactions, including:
Oxidation: Glyceollin IV can be oxidized to form different products, depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in glyceollin IV, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the glyceollin IV molecule, resulting in the formation of new compounds.
Common Reagents and Conditions
Common reagents used in the reactions of glyceollin IV include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions typically occur under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of glyceollin IV depend on the type of reaction and the reagents used. For example, oxidation reactions can lead to the formation of hydroxylated derivatives, while reduction reactions can produce reduced forms of glyceollin IV .
科学研究应用
Glyceollin IV has a wide range of scientific research applications, including:
作用机制
Glyceollin IV exerts its effects through various mechanisms, including:
Antiestrogenic Action: Glyceollin IV interacts with estrogen receptors, inhibiting their activity and thereby exerting anti-estrogenic effects.
Antiproliferative Action: Glyceollin IV inhibits the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Antimicrobial Action: Glyceollin IV disrupts the cell membranes of bacteria and fungi, leading to their death.
相似化合物的比较
Similar Compounds
Glyceollin IV is part of the glyceollin family, which includes glyceollin I, glyceollin II, and glyceollin III. These compounds share similar structures and biological activities but differ in their specific functional groups and positions .
Uniqueness
Glyceollin IV is unique among the glyceollins due to its specific prenyl and methoxy substituents at positions 2 and 3, respectively.
属性
CAS 编号 |
69393-94-8 |
|---|---|
分子式 |
C21H22O5 |
分子量 |
354.4 g/mol |
IUPAC 名称 |
(6aS,11aS)-3-methoxy-2-(3-methylbut-2-enyl)-6,11a-dihydro-[1]benzofuro[3,2-c]chromene-6a,9-diol |
InChI |
InChI=1S/C21H22O5/c1-12(2)4-5-13-8-15-18(10-17(13)24-3)25-11-21(23)16-7-6-14(22)9-19(16)26-20(15)21/h4,6-10,20,22-23H,5,11H2,1-3H3/t20-,21+/m0/s1 |
InChI 键 |
WOKIXZBYDPTMJD-LEWJYISDSA-N |
手性 SMILES |
CC(=CCC1=CC2=C(C=C1OC)OC[C@@]3([C@H]2OC4=C3C=CC(=C4)O)O)C |
规范 SMILES |
CC(=CCC1=CC2=C(C=C1OC)OCC3(C2OC4=C3C=CC(=C4)O)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


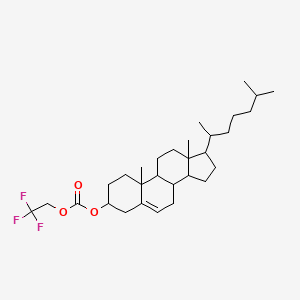
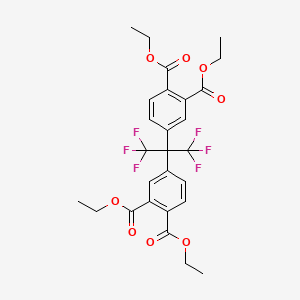
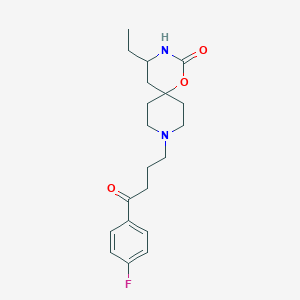
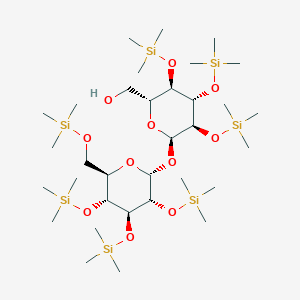
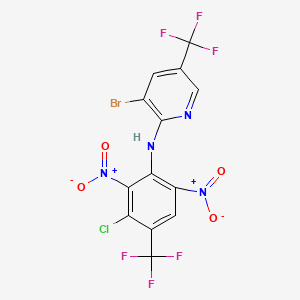
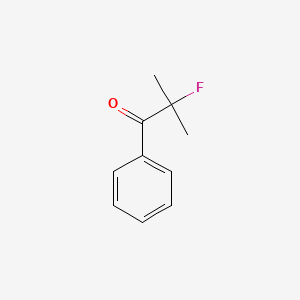
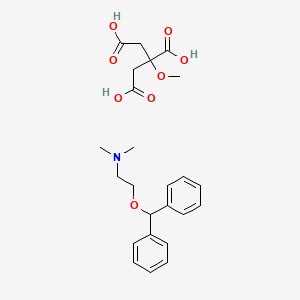
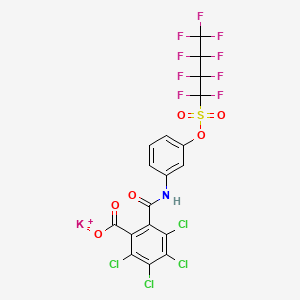
![2-Trimethylsilylethyl 1-methyl-4-[[1-methyl-4-[(1-methylimidazole-2-carbonyl)amino]pyrrole-2-carbonyl]amino]pyrrole-2-carboxylate](/img/structure/B13415292.png)



![1-Fluoro-2-[(S)-methanesulfinyl]benzene](/img/structure/B13415321.png)
